sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANT3310 (sodium) is a broad-spectrum covalent inhibitor of serine β-lactamase enzymes. This compound has shown significant potential in enhancing the activity of β-lactam antibiotics against carbapenem-resistant Enterobacterales and Acinetobacter baumannii . It is primarily used in research related to bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANT3310 (sodium) involves multiple steps, starting from the appropriate precursor molecules. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity. Detailed synthetic routes are proprietary and often involve complex organic synthesis techniques.
Industrial Production Methods
Industrial production of ANT3310 (sodium) is carried out under stringent conditions to maintain consistency and quality. The process involves large-scale chemical reactors, precise control of reaction parameters, and purification steps to isolate the final product. The compound is then formulated into a stable form for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
ANT3310 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of ANT3310 (sodium).
Scientific Research Applications
ANT3310 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of serine β-lactamase enzymes.
Biology: Investigated for its potential to enhance the efficacy of β-lactam antibiotics against resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating infections caused by carbapenem-resistant Enterobacterales and Acinetobacter baumannii.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
ANT3310 (sodium) exerts its effects by covalently binding to the active site of serine β-lactamase enzymes, thereby inhibiting their activity. This inhibition prevents the degradation of β-lactam antibiotics, allowing them to effectively target and kill resistant bacteria. The molecular targets include various serine β-lactamase enzymes, and the pathways involved are related to bacterial cell wall synthesis and maintenance .
Comparison with Similar Compounds
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor that is often used in combination with β-lactam antibiotics.
Sulbactam: A β-lactamase inhibitor that enhances the activity of β-lactam antibiotics.
Tazobactam: A β-lactamase inhibitor used in combination with piperacillin.
Uniqueness of ANT3310 (sodium)
ANT3310 (sodium) is unique due to its broad-spectrum activity and covalent binding mechanism. It has shown superior efficacy in potentiating the activity of β-lactam antibiotics against carbapenem-resistant Enterobacterales and Acinetobacter baumannii compared to other β-lactamase inhibitors .
Properties
CAS No. |
2410688-61-6 |
---|---|
Molecular Formula |
C6H8FN2NaO5S |
Molecular Weight |
262.19 g/mol |
IUPAC Name |
sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |
InChI Key |
UIJIKXQAJBMNIR-JBUOLDKXSA-M |
SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.